Catalytic Efficiency in Transesterification: Distannoxane vs. No Catalyst (Class-Level Inference)
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane, as a member of the 1,3-disubstituted tetraalkyldistannoxane class, enables transesterification of carboxylic esters under mild conditions that are otherwise ineffective. In the absence of a distannoxane catalyst, the reaction between a carboxylic ester and an alcohol does not proceed to a measurable extent under the same mild, neutral conditions [1]. The catalytic activity is attributed to the unique template effect of the distannoxane structure, which activates the ester and alcohol substrates simultaneously [2].
| Evidence Dimension | Reaction Yield (Transesterification of a Carboxylic Ester with an Alcohol) |
|---|---|
| Target Compound Data | Quantitative yield (reaction proceeds efficiently under mild conditions) |
| Comparator Or Baseline | No catalyst (Baseline: Reaction does not proceed under same conditions) |
| Quantified Difference | From 0% conversion (baseline) to efficient conversion (class-level observation) |
| Conditions | Mild, neutral conditions; ambient or slightly elevated temperature [1] |
Why This Matters
This demonstrates the necessity of the distannoxane catalyst for enabling desired chemical transformations, justifying its use over non-catalyzed or less active alternative catalytic systems.
- [1] Otera, J., Dan-oh, N., & Nozaki, H. (1991). Novel Template Effects of Distannoxane Catalysts in Highly Efficient Transesterification and Esterification. Journal of Organic Chemistry, 56(18), 5307–5311. View Source
- [2] Otera, J. (1990). Template Effect of Distannoxanes and Their Synthetic Applications. Nippon Kagaku Kaishi, 1990(6), 601-610. View Source
